molecular formula C17H22Cl3N3O3S B11703482 Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate

Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate

Cat. No.: B11703482
M. Wt: 454.8 g/mol
InChI Key: NADNUSCSVAUUOM-UHFFFAOYSA-N
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Description

Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound with the molecular formula C16H20Cl3N3O3S. This compound is known for its unique structure, which includes a trichloroethyl group, a hexanoylamino group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with hexanoyl chloride to form the intermediate 2,2,2-trichloro-1-(hexanoylamino)ethylamine. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a carbothioylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects. The hexanoylamino group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C17H22Cl3N3O3S

Molecular Weight

454.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C17H22Cl3N3O3S/c1-3-4-5-10-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-6-8-11(12)14(25)26-2/h6-9,15H,3-5,10H2,1-2H3,(H,22,24)(H2,21,23,27)

InChI Key

NADNUSCSVAUUOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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